Home > Products > Screening Compounds P130094 > (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid
(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid -

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid

Catalog Number: EVT-7929756
CAS Number:
Molecular Formula: C4H12NO3P
Molecular Weight: 153.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is a phosphorus-containing organic compound with the molecular formula C4H12NO3P\text{C}_4\text{H}_{12}\text{N}\text{O}_3\text{P} and a CAS Registry Number of 133345-68-3. This compound is classified as an amino acid derivative and a phosphinic acid, which indicates its dual functionality as both an amino acid and a phosphonic acid analog. The presence of a phosphinic group makes it relevant in various biochemical applications, particularly in the fields of pharmaceuticals and agriculture.

Source and Classification

This compound is synthesized through various methods, often involving the reaction of amino acids with phosphonic acid derivatives. It can be classified under the broader category of organophosphorus compounds, which are known for their diverse applications in biological systems and industrial processes. The classification also extends to its role as an amino acid derivative, which is significant in protein synthesis and enzyme activity modulation.

Synthesis Analysis

Methods

The synthesis of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available amino acids, such as serine or threonine, which provide the amino and hydroxyl functional groups.
  2. Phosphination Reaction: The amino acid is then reacted with a phosphinic acid derivative, often using coupling agents or activating agents to facilitate the reaction.
  3. Purification: The resulting product is purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Technical Details

The reaction conditions (temperature, solvent, pH) are crucial for optimizing yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates.

Molecular Structure Analysis

Structure

The molecular structure of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid features:

  • A central carbon atom bonded to an amino group (NH2-\text{NH}_2), a hydroxyl group (OH-\text{OH}), and a methylphosphinic group (P(=O)(OH)(CH3)-\text{P}(=\text{O})(-\text{O}H)(-\text{CH}_3)).

Data

  • Molecular Weight: 151.12 g/mol
  • Structural Formula:
H2NC(OH)(CH3)P(=O)(OH)\text{H}_2\text{N}-\text{C}(\text{OH})(\text{CH}_3)-\text{P}(=\text{O})(-\text{OH})
Chemical Reactions Analysis

Reactions

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid can undergo various chemical reactions typical for phosphinic acids:

  1. Esterification: It can react with alcohols to form esters, which are useful in medicinal chemistry.
  2. Nucleophilic Substitution: The phosphinic group can participate in nucleophilic substitution reactions, leading to the formation of more complex organophosphorus compounds.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the phosphinic group, which can stabilize negative charges during reactions.

Mechanism of Action

The mechanism of action for (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid primarily involves its interaction with biological systems:

  1. Enzyme Inhibition: It may act as an inhibitor for certain enzymes by mimicking natural substrates due to its structural similarity to amino acids.
  2. Signal Transduction: The compound can influence signaling pathways by acting on receptors that interact with phosphonic acids.

Data

Studies have shown that compounds with similar structures can modulate enzyme activity and influence metabolic pathways, highlighting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • pH Stability: Generally stable across a broad pH range but may hydrolyze under extreme conditions.
  • Thermal Stability: Decomposes at high temperatures, typical for organophosphorus compounds.
Applications

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid has several scientific uses:

  1. Pharmaceuticals: It is explored as a potential drug candidate due to its ability to modulate enzyme activity.
  2. Agriculture: The compound may be used as a plant growth regulator or pesticide additive due to its phosphorus content.
  3. Biochemistry Research: It serves as a tool in studies related to protein synthesis and enzyme kinetics.
Pharmacological Mechanisms and Receptor Interactions

GABAB Receptor Binding Dynamics and Allosteric Modulation

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid acts as a potent ligand targeting the orthosteric binding site within the Venus flytrap (VFT) domain of the GABAB1 (GBR1b) subunit of the GABAB receptor heterodimer. Functional GABAB receptors are obligate heterodimers formed by the co-assembly of GABAB1 and GABAB2 subunits. The GABAB1 subunit, particularly isoforms like GBR1b, harbors the orthosteric binding site within its extracellular VFT domain, while the GABAB2 subunit is crucial for G-protein coupling and trafficking the heterodimer to the cell surface [1]. The phosphinic acid moiety of (3-amino-2-hydroxypropyl)(methyl)phosphinic acid is a critical pharmacophore, serving as a bioisostere for the carboxylic acid group present in the endogenous ligand GABA and classical agonists like baclofen. This substitution mimics the transition state of GABA binding, facilitating high-affinity interaction within the VFT binding pocket of GBR1b [2].

Table 1: Key Structural Features Enabling GABAB Receptor Binding

Structural FeatureRole in GABAB Receptor BindingComparison to GABA/Baclofen
Phosphinic Acid Group (-PO(OH)R)Serves as a carboxylic acid bioisostere; forms critical hydrogen bonds and ionic interactions within the VFT domainMore resistant to metabolism; potentially enhanced steric and electronic interactions compared to -COOH
3-Amino Group (-NH2)Mimics the GABA amine; forms ionic interactions with receptor residues; essential for cationic recognitionSimilar role to GABA/baclofen amino group
2-Hydroxy Group (-OH)Potential for hydrogen bonding; influences conformation of the molecule; contributes to stereoselectivityPresent in baclofen; absent in GABA
Methyl Group (-CH3)Provides steric bulk; modulates electron density on phosphorus; enhances lipophilicityReplaces the para-chlorophenyl group in baclofen; smaller hydrophobic element

Binding initiates a conformational change in the VFT domain of GBR1b, which is allosterically transmitted via the dimer interface to the heptahelical transmembrane domain (7TM) of the GABAB2 subunit. This inter-subunit communication is fundamental for receptor activation and subsequent engagement of intracellular Gαi/o proteins [1] [2]. The activated G proteins then dissociate into Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, reducing intracellular cAMP levels, while Gβγ subunits directly modulate ion channel activity: they activate G protein-coupled inwardly rectifying K+ (GIRK/Kir3) channels, leading to membrane hyperpolarization, and inhibit voltage-gated Ca2+ (CaV) channels, reducing neurotransmitter release [1]. While not acting as a positive allosteric modulator (PAM) itself, the binding dynamics of (3-amino-2-hydroxypropyl)(methyl)phosphinic acid are influenced by PAMs like CGP7930 or GS39783, which bind within the transmembrane domain of the GABAB2 subunit, stabilizing the active conformation of the heterodimer and enhancing orthosteric agonist efficacy and potency [2].

Structure-Activity Relationship (SAR) Studies of Phosphinic Acid Derivatives in Neuromodulation

Systematic SAR studies on phosphinic acid derivatives, including (3-amino-2-hydroxypropyl)(methyl)phosphinic acid, reveal crucial determinants for GABAB receptor affinity and functional activity. The core structure comprises a three-atom linker separating the key amino and phosphinic acid functionalities, mirroring the distance between the amine and carboxylate in GABA. Modifications to this backbone significantly impact receptor interaction:

  • Phosphinic Acid vs. Other Acidic Groups: Replacing the phosphinic acid (-PH(O)OH) group with a carboxylic acid (-COOH), as in GABA or baclofen, reduces potency and introduces susceptibility to decarboxylation and metabolism. Phosphinic acids are more metabolically stable. Conversion to phosphonic acid (-PO(OH)2) or sulfonic acid (-SO3H) generally results in drastic loss of affinity, highlighting the unique steric and electronic properties of the phosphinic acid moiety. The partially charged P-H and P-OH groups optimally fit the steric and electrostatic constraints of the GABA binding pocket within the GBR1b VFT [2].
  • Substituents on Phosphorus: The methyl group attached to the phosphorus atom in (3-amino-2-hydroxypropyl)(methyl)phosphinic acid represents an optimized steric bulk. SAR exploration shows that small alkyl groups (methyl, ethyl) are generally preferred for high GABAB affinity. Increasing the size of this alkyl substituent (e.g., propyl, butyl, cyclohexylmethyl) progressively decreases binding affinity and functional potency. For instance, the cyclohexylmethyl derivative (CGP51176) shows significantly reduced activity compared to the methyl analogue [2]. Aromatic substitutions, like the 2-chlorothienyl group found in some potent agonists (e.g., compound 1, IC50 = 0.61 μM in [3H]baclofen displacement), demonstrate that specific larger hydrophobic groups can be tolerated if positioned correctly, potentially accessing auxiliary binding pockets near the orthosteric site [2]. Conversely, substitution with benzofuran led to antagonism, indicating that bulk alone is insufficient and specific pharmacophore-receptor complementarity is essential.
  • Role of the Hydroxy Group: The beta-hydroxy group (-CH(OH)-) adjacent to the phosphinic acid is critical for high-affinity binding. Its removal (yielding 3-aminopropyl(methyl)phosphinic acid) significantly reduces potency. The hydroxy group likely participates in key hydrogen bonding interactions within the VFT domain. Furthermore, its stereochemistry is crucial; the (R)-configuration at this chiral center is strongly preferred over the (S)-configuration for optimal receptor interaction (see Section 1.3) [2].
  • Amino Group Modifications: The primary 3-amino group (-NH2) is essential. Its methylation (e.g., to -NHCH3 or -N(CH3)2) typically results in substantial loss of affinity and functional activity, indicating a strict requirement for a primary ammonium cation for optimal ionic interaction with a complementary aspartate residue (D471 in rat GBR1b) within the binding pocket [2]. Acylation or carbamate formation also abolishes activity.

Comparative Analysis of Enantiomeric Activity: (R)- vs. (S)-Configurations

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid possesses a chiral center at the carbon bearing the hydroxy group (C2 position). This chirality profoundly influences its interaction with the GABAB receptor binding site, leading to significant stereoselectivity in both binding affinity and functional efficacy, mirroring the enantioselectivity observed with baclofen.

  • Dramatic Potency Difference: The (R)-(-)-enantiomer consistently exhibits significantly higher affinity and potency at GABAB receptors compared to its (S)-(+)-counterpart. This difference often spans orders of magnitude. For example, analogous to the well-documented enantioselectivity of baclofen where the (R)-enantiomer is ~100-fold more potent than the (S)-enantiomer in displacing [3H]baclofen binding (IC50 = 0.015 µM vs. 1.77 µM) [2], the (R)-enantiomer of (3-amino-2-hydroxypropyl)(methyl)phosphinic acid demonstrates substantially greater affinity and efficacy. This extreme enantioselectivity underscores the highly defined and asymmetric nature of the orthosteric binding pocket within the GBR1b VFT domain.
  • Structural Basis for Enantioselectivity: The high potency of the (R)-enantiomer is attributed to its optimal three-dimensional conformation for interacting with key residues in the binding pocket. Molecular modeling based on the crystal structures of the GBR1b VFT domain suggests that the (R)-configuration positions the hydroxy group to form crucial hydrogen bonds with serine residues (e.g., S246, S269 in human GBR1b) lining the binding site. Simultaneously, the ammonium group interacts ionically with D471, and the phosphinic acid oxygens coordinate with tyrosine residues (e.g., Y250) and potentially a backbone amide. The (S)-enantiomer, with its inverted hydroxy group orientation, cannot simultaneously achieve these key interactions with the same geometric precision, resulting in a much weaker binding affinity and reduced ability to induce the active closed conformation of the VFT domain [2].
  • Functional Consequences: The binding affinity difference translates directly into functional potency. In assays measuring GABAB receptor-mediated responses, such as stimulation of GTPγS binding to Gαi/o proteins, inhibition of adenylyl cyclase, activation of GIRK currents, or inhibition of neurotransmitter release, the (R)-enantiomer is a potent full agonist. In contrast, the (S)-enantiomer typically shows weak partial agonism or is functionally inactive at physiologically relevant concentrations. This stark difference necessitates the use of the enantiomerically pure (R)-form for meaningful pharmacological studies and potential therapeutic applications targeting GABAB receptors.

Table 2: Enantiomeric Activity Comparison at GABAB Receptors (Representative Data)

EnantiomerRelative Binding Affinity (Ki or IC50)Relative Functional Potency (EC50)Primary Effect
(R)-(-)-enantiomerHigh (nanomolar to low micromolar range)High (nanomolar to low micromolar range)Full Agonist
(S)-(+)-enantiomerLow (often 10-100x higher IC50 than (R)-enantiomer)Very Low / Inactive at relevant concentrationsWeak Partial Agonist or Inactive

Molecular Mimicry of Endogenous Neurotransmitters and Transition-State Analogues

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid exemplifies the principle of molecular mimicry in drug design, strategically emulating key structural and electronic features of the endogenous neurotransmitter GABA to achieve high-affinity binding and receptor activation. However, its design extends beyond simple mimicry, incorporating elements that exploit the receptor's binding dynamics:

  • GABA Isostere: The compound serves as a close structural analogue of GABA (H2N-CH2-CH2-COOH). The three-atom backbone (N-C-C-P) maintains a similar distance between the cationic ammonium group and the anionic phosphinic acid group as exists between the ammonium and carboxylate groups in GABA. This preserves the critical dipole interaction essential for docking into the orthosteric site [2].
  • Transition-State Mimicry: The phosphinic acid group [-PH(O)CH3OH] is strategically designed to mimic the putative zwitterionic transition state involved in the binding of GABA's flexible carboxylate group to its receptor site. While GABA itself and baclofen exist predominantly as zwitterions at physiological pH, the phosphinic acid moiety presents a tetrahedral phosphorus atom with partially charged oxygen atoms and a P-H bond. This configuration more closely resembles the high-energy transition state postulated to occur during the interaction of the flexible GABA carboxylate with rigidifying residues (like tyrosine and serine) within the VFT binding pocket than the ground-state structure of GABA itself. This transition-state mimicry is a key factor contributing to the often higher affinity of phosphinic acid analogues like (3-amino-2-hydroxypropyl)(methyl)phosphinic acid compared to GABA [2].
  • Conformational Restriction: The presence of the chiral 2-hydroxy group introduces a degree of conformational restriction compared to the flexible GABA backbone. While not a rigid scaffold, this hydroxy group favors specific rotameric states around the C2-C3 bond. The (R)-configuration specifically stabilizes a conformation that optimally presents the pharmacophoric elements (ammonium, hydroxy, phosphinic acid) for interaction with the complementary residues in the binding pocket. This pre-organization reduces the entropic penalty associated with binding, further enhancing affinity compared to the highly flexible GABA molecule [2].
  • Enhanced Pharmacokinetic Properties: Beyond pharmacodynamic mimicry, the phosphinic acid group and the methyl substituent confer improved metabolic stability compared to GABA's carboxylate group, which is susceptible to decarboxylation and transamination. The phosphinic acid moiety is less prone to enzymatic degradation. Furthermore, the methyl group modulates the overall lipophilicity/hydrophilicity balance, potentially influencing absorption and distribution, although brain penetration for such polar molecules remains challenging without prodrug strategies or active transport [2].

Properties

Product Name

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid

IUPAC Name

(3-amino-2-hydroxypropyl)-methylphosphinic acid

Molecular Formula

C4H12NO3P

Molecular Weight

153.12 g/mol

InChI

InChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8)

InChI Key

FUUPFUIGNBPCAY-UHFFFAOYSA-N

SMILES

CP(=O)(CC(CN)O)O

Canonical SMILES

CP(=O)(CC(CN)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.